2,4'-Diaminobenzophenone
Overview
Description
2,4’-Diaminobenzophenone is an organic compound with the chemical formula C13H12N2O. It is a derivative of benzophenone, characterized by the presence of two amino groups attached to the benzene rings at the 2 and 4’ positions. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4’-Diaminobenzophenone can be synthesized through several methods. One common approach involves the amination of benzophenone via the Henry reaction. The process includes the activation of benzophenone with acetic acid, followed by the addition of excess aqueous ammonia. The reaction mixture is then purified by crystallization to obtain the target product .
Industrial Production Methods: In industrial settings, the synthesis of 2,4’-Diaminobenzophenone often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4’-Diaminobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Nitrobenzophenone derivatives.
Reduction: Diaminobenzophenone derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
2,4’-Diaminobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,4’-Diaminobenzophenone involves its interaction with specific molecular targets and pathways. The amino groups play a crucial role in binding to target molecules, facilitating various biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer processes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
4,4’-Diaminobenzophenone: Similar structure but with amino groups at the 4 and 4’ positions.
3,4-Diaminobenzophenone: Amino groups at the 3 and 4 positions.
4-Aminobenzophenone: Single amino group at the 4 position.
Uniqueness: 2,4’-Diaminobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other benzophenone derivatives .
Properties
IUPAC Name |
(2-aminophenyl)-(4-aminophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXYPPOFQZMCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933691 | |
Record name | (2-Aminophenyl)(4-aminophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14963-42-9 | |
Record name | Benzophenone, 2,4'-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014963429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Aminophenyl)(4-aminophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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